molecular formula C18H15N3O3S B2871669 4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide CAS No. 379254-45-2

4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide

Cat. No. B2871669
CAS RN: 379254-45-2
M. Wt: 353.4
InChI Key: ZAQRAQVNCROGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality 4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

A study by Al-Ahmadi (1997) focused on synthesizing new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives through a one-flask synthesis method. These compounds were tested for their antimicrobial activities against various pathogens, highlighting their potential use as antimicrobial agents Al-Ahmadi, 1997.

Catalytic and Antimicrobial Activities

El-Gammal et al. (2021) synthesized new Schiff base ligands and their metal complexes, which were characterized and evaluated for their catalytic, DNA binding, and antibacterial activities. This research emphasizes the compound's versatility in catalysis and potential for biomedical applications El-Gammal, El-Bindary, Mohamed, & Rezk, 2021.

Antimicrobial and Antifungal Activities

Ghorab et al. (2017) investigated a series of synthesized derivatives for their antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains. The study showcases the potential of these compounds in developing new antimicrobial and antifungal therapies Ghorab, Soliman, Alsaid, & Askar, 2017.

Corrosion Inhibition Properties

Bedair et al. (2022) explored the corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid. Their study provides valuable insights into the application of such compounds in protecting metals against corrosion, highlighting their significance in industrial applications Bedair, Elaryian, Gad, Alshareef, Bedair, Aboushahba, & Fouda, 2022.

Antioxidant and Antitumor Activity

Ismail and Elsayed (2018) utilized dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for synthesizing various heterocyclic compounds. These compounds were then tested for their antioxidant and antitumor activities, showcasing the compound's potential in cancer research and therapy Ismail & Elsayed, 2018.

Anticonvulsant Activity

Siddiqui et al. (2017) reported on the synthesis and anticonvulsant evaluation of isothiourea derivatives. Their findings indicate the potential of these compounds in developing new treatments for epilepsy, highlighting the chemical's relevance in neurological research Siddiqui, Alam, Sahu, Naim, Yar, & Alam, 2017.

properties

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-20-18(22)14-9-7-12(8-10-14)11-21-15-5-1-3-13-4-2-6-16(17(13)15)25(21,23)24/h1-10H,11,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRAQVNCROGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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